N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a sulfonyl chloride, nitro group, and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then further reacted with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used in nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions can yield various sulfonamide derivatives.
Coupling: Suzuki-Miyaura coupling reactions produce biaryl compounds.
Scientific Research Applications
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. Additionally, the nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl fluoride
- 2-(Trifluoromethyl)benzamide
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide
Uniqueness
N-(4-Chlorobenzenesulfonyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl chloride and a trifluoromethyl group enhances its potential as a versatile intermediate in organic synthesis and as a potent inhibitor in biochemical studies.
Properties
Molecular Formula |
C20H12ClF3N2O5S |
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Molecular Weight |
484.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H12ClF3N2O5S/c21-14-8-10-16(11-9-14)32(30,31)25(15-5-3-4-13(12-15)20(22,23)24)19(27)17-6-1-2-7-18(17)26(28)29/h1-12H |
InChI Key |
CVLKRSGBYXRUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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